Salicylsaures Cadmium

Description

Properties

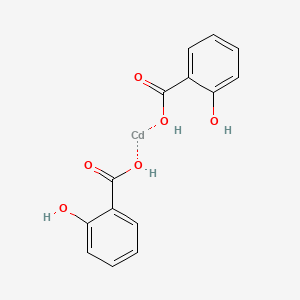

Molecular Formula |

C14H12CdO6 |

|---|---|

Molecular Weight |

388.65 g/mol |

IUPAC Name |

cadmium;2-hydroxybenzoic acid |

InChI |

InChI=1S/2C7H6O3.Cd/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10); |

InChI Key |

CLBCOYYHHYIGQN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Cd] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Salicylsaures Cadmium can be synthesized through the reaction of cadmium salts, such as cadmium chloride or cadmium nitrate, with salicylic acid in an aqueous solution. The reaction typically involves dissolving cadmium salts in water and then adding salicylic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of cadmium salicylate precipitate, which can be filtered and dried.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of mechanochemical synthesis, where cadmium acetate and sodium salicylate are milled together to produce the compound. This method is advantageous due to its simplicity, cost-effectiveness, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: Salicylsaures Cadmium undergoes various chemical reactions, including:

Oxidation: Cadmium in the compound can be oxidized to form cadmium oxide.

Reduction: The compound can be reduced under specific conditions to yield elemental cadmium.

Substitution: this compound can participate in substitution reactions where the salicylate ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or oxidizing agents like hydrogen peroxide can be used.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are commonly employed.

Substitution: Various ligands, including halides and other organic acids, can be used in substitution reactions.

Major Products Formed:

Oxidation: Cadmium oxide (CdO)

Reduction: Elemental cadmium (Cd)

Substitution: Cadmium halides or other cadmium-organic compounds.

Scientific Research Applications

Salicylsaures Cadmium has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other cadmium-based compounds and materials.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of cadmium-based pigments and coatings.

Mechanism of Action

The mechanism by which Salicylsaures Cadmium exerts its effects involves several molecular targets and pathways:

Cadmium Uptake and Transport: The compound affects the uptake and transport of cadmium in plants, reducing its toxicity by promoting the retention of cadmium in roots and mitigating oxidative stress.

Antioxidant Defense: Salicylic acid in the compound enhances the antioxidant defense system in plants, reducing the damage caused by reactive oxygen species.

Comparison with Similar Compounds

Salicylsaures Cadmium can be compared with other cadmium-organic compounds, such as:

Cadmium Acetate: Used in similar applications but lacks the antioxidant properties of salicylic acid.

Cadmium Nitrate: Another cadmium salt with different solubility and reactivity characteristics.

Cadmium Chloride: Commonly used in laboratory settings but more toxic compared to cadmium salicylate.

Uniqueness: this compound is unique due to the presence of salicylic acid, which imparts additional properties such as enhanced antioxidant defense and reduced cadmium toxicity in biological systems .

Q & A

Q. What are the recommended synthesis protocols for cadmium salicylate, and how can purity be validated?

Cadmium salicylate synthesis typically involves reacting cadmium salts (e.g., cadmium nitrate or acetate) with salicylic acid in aqueous or ethanol solutions under controlled pH. Key steps include stoichiometric balancing, temperature control (e.g., 60–80°C), and crystallization . Purity validation requires spectroscopic methods (e.g., FT-IR for carboxylate and phenolic-OH groups), elemental analysis (Cd, C, H), and X-ray diffraction (XRD) for structural confirmation. Follow guidelines in experimental reporting, such as detailed characterization in the main text for novel compounds and supplementary data for known analogs .

Q. Which analytical techniques are critical for characterizing cadmium salicylate’s physicochemical properties?

Essential techniques include:

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition pathways.

- UV-Vis and Fluorescence Spectroscopy : For studying electronic transitions and luminescent properties (relevant for coordination polymer applications) .

- X-ray Photoelectron Spectroscopy (XPS) : To confirm cadmium oxidation states and ligand coordination.

- HPLC or ICP-MS : For quantifying residual cadmium ions and ensuring compliance with safety thresholds .

Q. How should researchers handle safety concerns related to cadmium toxicity during experiments?

Strict protocols are mandatory:

- Use fume hoods, gloves, and protective eyewear to avoid inhalation or skin contact.

- Neutralize acidic solutions before disposal and store cadmium waste in labeled, sealed containers.

- Regularly monitor lab surfaces for contamination using atomic absorption spectroscopy (AAS) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in cadmium salicylate’s role in biological systems?

Discrepancies in studies (e.g., pro-oxidant vs. antioxidant effects) require:

- Dose-Response Experiments : Test varying concentrations (e.g., 0.1–100 µM) on model organisms (e.g., plant roots, as in grapevine studies) to identify thresholds for toxicity or protective effects .

- Reactive Oxygen Species (ROS) Assays : Use fluorogenic dyes (e.g., DCFH-DA) to quantify oxidative stress.

- Comparative Analysis : Cross-reference results with structurally similar compounds (e.g., zinc salicylate) to isolate cadmium-specific mechanisms .

Q. What methodologies are effective for studying cadmium salicylate’s environmental interactions, such as soil adsorption or aqueous solubility?

- Batch Adsorption Experiments : Mix cadmium salicylate with soil samples at varying pH (3–9) and analyze supernatant Cd²⁺ levels via ICP-MS.

- Solubility Studies : Use shake-flask methods with buffered solutions to measure solubility product constants (Ksp).

- Computational Modeling : Apply density functional theory (DFT) to predict ligand-binding affinities and environmental mobility .

Q. How can researchers address inconsistencies in reported catalytic or luminescent properties of cadmium salicylate-based coordination polymers?

- Crystallographic Refinement : Re-examine XRD data to verify structural homogeneity (e.g., ligand conformation, Cd-O bond lengths).

- Reproducibility Checks : Replicate synthesis under inert atmospheres (e.g., N₂ glovebox) to prevent oxidation or hydration artifacts.

- Standardized Testing : Use calibrated instruments (e.g., quantum yield measurements with integrated spheres) to ensure comparability across studies .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for interpreting heterogeneous data in cadmium salicylate studies?

- Multivariate Analysis : Principal Component Analysis (PCA) can identify variables (e.g., pH, temperature) most influential on outcomes.

- Meta-Analysis : Aggregate data from multiple studies (e.g., using templates from systematic reviews) to detect trends obscured in individual datasets .

- Error Propagation Models : Quantify uncertainties in cadmium quantification (e.g., ±5% in ICP-MS) to assess data reliability .

Q. How should researchers validate conflicting reports on cadmium salicylate’s bioactivity?

- Cross-Validation with Independent Assays : Compare results from enzymatic assays (e.g., ATPase activity in plant membranes) with transcriptomic or proteomic data .

- Negative Controls : Include cadmium-free salicylate analogs to distinguish ligand-specific effects from cadmium toxicity.

- Collaborative Reproducibility : Share raw data and protocols via repositories (e.g., Zenodo) for third-party verification .

Methodological Resources

- Database Tools : Use CAS SciFinder® to retrieve synthesis protocols, spectral data, and bioactivity indices for cadmium carboxylates .

- Reporting Standards : Follow the Beilstein Journal’s guidelines for experimental details, ensuring transparency in compound characterization .

- Safety Compliance : Adopt OSHA/NIOSH protocols for cadmium handling, documented in lab manuals and training programs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.